![molecular formula C28H28ClN3O3 B2550866 5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-72-4](/img/structure/B2550866.png)
5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its molecular weight .
Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, and mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
- Chemical Probes : Researchers use CHEMBL1314763 as a chemical probe to investigate potential therapeutic targets. By assessing its binding affinity and selectivity, they can validate or identify new protein targets involved in disease pathways .
- Off-Target Effects : Understanding the off-target effects of drugs is crucial for safety and efficacy. CHEMBL1314763 helps researchers explore potential interactions beyond its primary target, aiding in drug development .
- Chemogenomic Sets : Scientists create chemogenomic sets by grouping compounds based on their chemical similarity and bioactivity profiles. CHEMBL1314763 contributes to these sets, which are valuable for phenotypic screening and target prediction .
- Activity Cliffs and Bioisostere Replacements : Researchers analyze CHEMBL1314763 and related compounds to identify activity cliffs (small structural changes leading to significant bioactivity changes) and bioisosteric replacements (substituting one functional group with another while maintaining activity). These insights aid in drug design .
- Drug Repurposing Screens : Release 27 of ChEMBL included curated data for compounds screened for potential anti-SARS-CoV-2 activity. CHEMBL1314763’s bioactivity data contribute to this effort, helping identify existing drugs with potential antiviral effects .
- Natural Product Likeness Score : ChEMBL now includes a Natural Product likeness score. Researchers assess whether CHEMBL1314763 exhibits characteristics similar to natural products, which can impact its drug-likeness .
- Flags for Natural Products and Chemical Probes : CHEMBL1314763 is flagged as a chemical probe, indicating its use in target validation. Additionally, it has a flag related to natural product properties .
- Action Type Annotation : ChEMBL has annotated the action type for approximately 270,000 bioactivity measurements, including those related to CHEMBL1314763. This information helps researchers understand the mode of action of bioactive compounds .
Target Identification and Validation
Phenotypic Screening and Chemogenomics
Drug Repurposing and Anti-SARS-CoV-2 Activity
Natural Product Likeness and Flags
Annotation of Bioactivity Measurements
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c29-24-14-6-4-12-22(24)20-32-25-15-7-5-13-23(25)27(34)31(28(32)35)19-9-8-16-26(33)30-18-17-21-10-2-1-3-11-21/h1-7,10-15H,8-9,16-20H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSHBAYPOGCFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide |
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